2-(1h-Tetrazol-1-yl)acetamide

Overview

Description

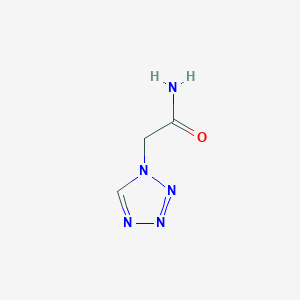

2-(1H-Tetrazol-1-yl)acetamide is a chemical compound characterized by the presence of a tetrazole ring attached to an acetamide group. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Biochemical Analysis

Biochemical Properties

2-(1H-Tetrazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can mimic the carboxylic acid functional group, making it a valuable substitute in medicinal chemistry . This compound has been shown to inhibit angiotensin-converting enzymes and block AT1 and AT2 receptors, which are present in the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells . These interactions highlight the compound’s potential in therapeutic applications, particularly in cardiovascular diseases.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with angiotensin-converting enzymes can lead to the modulation of blood pressure and fluid balance in cells . Additionally, this compound has shown antimicrobial activities, inhibiting the growth of bacteria such as Bacillus subtilis . These effects demonstrate the compound’s potential in both therapeutic and antimicrobial applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The tetrazole ring’s ability to form stable complexes with metal ions and its acidic nature contribute to its biochemical activity . The compound can inhibit enzyme activity by binding to the active sites of enzymes, preventing substrate binding and subsequent reactions. This inhibition can lead to changes in gene expression and cellular function, as seen in its role in blocking angiotensin receptors . The tetrazole ring’s electron density and inductive effects also play a role in its interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known for its stability under various conditions, which makes it suitable for long-term studies . It can undergo degradation when exposed to strong oxidizers or acidic materials, leading to the release of toxic gases . Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as blood pressure regulation and antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, including the release of toxic gases upon degradation . These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The tetrazole ring’s stability and resistance to biological degradation make it a valuable component in metabolic studies . The compound can influence metabolic flux and metabolite levels by inhibiting specific enzymes and altering biochemical reactions. Its role as a carboxylic acid isostere allows it to participate in reactions typically involving carboxylic acids, further expanding its metabolic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within cells . Once inside the cells, this compound can accumulate in specific tissues, depending on its binding affinity to various proteins and biomolecules. This distribution pattern is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects . For example, its interaction with angiotensin receptors in the cell membrane can influence cell signaling pathways and gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Tetrazol-1-yl)acetamide typically involves the reaction of acetamide with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Tetrazol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions

Major Products: The major products formed from these reactions include various substituted tetrazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(1H-Tetrazol-1-yl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.

Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly as a metabolically stable substitute for carboxylic acids.

Industry: The compound is used in the development of materials with specific properties, such as explosives and photographic chemicals .

Mechanism of Action

The mechanism of action of 2-(1H-Tetrazol-1-yl)acetamide involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.

5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, exhibiting diverse biological activities.

Tetrazole Acetic Acid: Another tetrazole derivative with applications in pharmaceuticals .

Uniqueness: 2-(1H-Tetrazol-1-yl)acetamide is unique due to its specific combination of the tetrazole ring and acetamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

2-(1H-Tetrazol-1-yl)acetamide is a compound characterized by a tetrazole ring linked to an acetamide group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biochemical properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Structure and Functionality

The tetrazole ring in this compound can mimic carboxylic acids, allowing it to participate in various biochemical reactions. This mimicry enables the compound to interact with enzymes and proteins, influencing metabolic pathways and cellular functions.

Cellular Effects

Research indicates that this compound affects several cellular processes, including:

- Cell Signaling: It modulates pathways related to blood pressure regulation by interacting with angiotensin-converting enzymes.

- Gene Expression: The compound has been shown to influence the expression of genes involved in inflammation and pain perception.

- Metabolism: It plays a role in metabolic processes through its interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and its acidic nature. Its mechanism involves:

- Enzyme Interaction: The compound can inhibit or activate specific enzymes by mimicking substrate molecules, thereby influencing biochemical pathways.

- Receptor Modulation: It may act on receptors involved in pain and inflammation, providing analgesic effects .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with notable minimum inhibitory concentration (MIC) values .

- Analgesic Properties: Animal model studies have shown that this compound significantly reduces nociceptive responses, indicating potential as an analgesic agent .

Case Studies

Study on Antimicrobial Effects

A study conducted by researchers evaluated the antimicrobial properties of this compound derivatives. The results indicated that certain derivatives exhibited enhanced activity against Bacillus cereus and Pseudomonas aeruginosa, suggesting structural modifications could optimize efficacy .

Analgesic Activity Assessment

Another study focused on the analgesic effects of this compound in rodent models. The findings revealed that administration of the compound led to a significant decrease in pain-related behaviors, supporting its potential use in pain management therapies.

Safety Profile

While the therapeutic potential is promising, safety assessments are crucial. Current literature does not extensively document the toxicity or side effects associated with this compound. However, it is essential to conduct further studies to evaluate its safety profile comprehensively.

Properties

IUPAC Name |

2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2,(H2,4,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZCZUKMDBBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301220 | |

| Record name | 2-(1h-tetrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26476-16-4 | |

| Record name | NSC141861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1h-tetrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the identified impurities found in cefazolin sodium drug substances and how are they related to 2-(1H-Tetrazol-1-yl)acetamide?

A1: Research has identified two previously unreported impurities in cefazolin sodium drug substance: N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) []. Notably, Impurity-I shares a structural similarity with this compound, differing only by the presence of a 2,2-dihydroxyethyl group attached to the nitrogen atom. This finding highlights the potential for this compound to be present as an impurity or degradation product in pharmaceuticals containing related structures.

Q2: How is the structure of this compound elucidated through spectroscopic techniques?

A2: While the provided research [] focuses on identifying impurities in cefazolin sodium and doesn't delve into the specific spectroscopic characterization of this compound, it indicates the use of techniques like LC-MS, LC-MS/MS, 1D and 2D NMR, and FT-IR to characterize similar compounds. These techniques can be extrapolated to understand the structural properties of this compound. For instance:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.